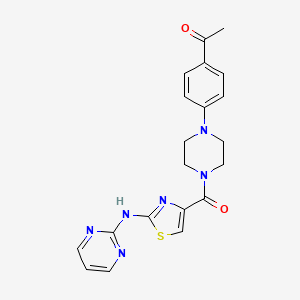

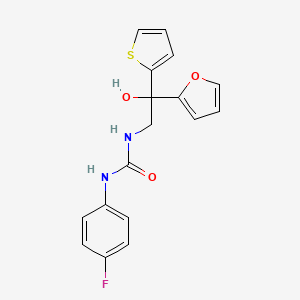

![molecular formula C22H20N6O5S B2756057 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501352-21-2](/img/structure/B2756057.png)

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (4-MOX) has been identified as an effective corrosion inhibitor for mild steel in sulfuric acid media. Research indicates that 4-MOX exhibits high efficiency in inhibiting corrosion, primarily through the adsorption of oxadiazole molecules on the metal surface. The inhibition process and its thermodynamic properties have been studied, revealing significant insights into its inhibitory behavior (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Carbonic Anhydrase Inhibition

Studies have shown that certain aromatic sulfonamide compounds, structurally related to 4-MOX, serve as inhibitors of various carbonic anhydrase isoenzymes. These compounds demonstrate differing activities against isoenzymes, with some exhibiting nanomolar inhibitory concentrations. This research provides valuable insights into the potential medical applications of these compounds (Supuran, Maresca, Gregáň, & Remko, 2013).

Application in Organic Light-Emitting Diodes (OLEDs)

Compounds containing the 1,3,4-oxadiazole moiety, similar to 4-MOX, have been utilized in the development of organic light-emitting diodes (OLEDs). These compounds are used as electron-injection/hole-blocking materials in OLEDs, significantly enhancing device performance and efficiency. The research focuses on the synthesis, crystal structure, and device performance of these materials (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Influence on Crystal Formation

Research on compounds structurally similar to 4-MOX has revealed their influence on crystal formation. Specifically, these compounds act as mimics of certain crystal motifs, thereby affecting the crystallization of other substances. This has implications for tailoring crystal growth in various applications, including pharmaceuticals (Lawrence, McAuliffe, & Moynihan, 2010).

Nanofiltration Membrane Development

Related compounds have been used in the synthesis of novel nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, primarily due to the introduction of sulfonic acid groups. Such advancements in membrane technology are crucial for water treatment and purification processes (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O5S/c1-32-18-8-4-17(5-9-18)21-26-27-22(33-21)25-20(29)16-6-10-19(11-7-16)34(30,31)28(14-2-12-23)15-3-13-24/h4-11H,2-3,14-15H2,1H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTLIMQCMPQGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)

![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)

![3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2755981.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)

![3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2755984.png)

![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)